

oxidation state of Rhenium in Rhenium trioxide

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Compound of Interest

Compound Name: *Rhenium trioxide*

Cat. No.: *B073748*

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An In-depth Technical Guide on the Oxidation State of Rhenium in **Rhenium Trioxide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the +6 oxidation state of rhenium in **rhenium trioxide** (ReO_3). It covers the electronic structure, physicochemical properties, experimental protocols for synthesis and characterization, and catalytic applications relevant to chemical synthesis.

Introduction to Rhenium Trioxide (ReO_3)

Rhenium trioxide, also known as Rhenium(VI) oxide, is a unique inorganic compound with the chemical formula ReO_3 . It presents as a deep red solid with a distinct metallic lustre, visually resembling copper. What makes ReO_3 a subject of significant scientific interest is its unusually high electrical conductivity, a property not commonly observed in metal oxides. This metallic behavior, along with its catalytic activity, stems directly from the electronic configuration of rhenium in its +6 oxidation state.

The +6 Oxidation State and Electronic Structure of Rhenium

The oxidation number of rhenium in **rhenium trioxide** is +6. This is determined by assigning the standard -2 oxidation state to each of the three oxygen atoms, leading to a +6 state for the single rhenium atom to maintain charge neutrality.

The electronic configuration of a neutral rhenium atom is $[\text{Xe}] 4f^{14} 5d^5 6s^2$. In the +6 oxidation state (Re^{6+}), the atom loses six electrons, resulting in a configuration of $[\text{Xe}] 4f^{14} 5d^1$. This single electron in the d-orbital is fundamental to the material's properties.

In the solid state, ReO_3 adopts a cubic crystal structure similar to perovskite, but without the central 'A' cation. Each Re^{6+} ion is octahedrally coordinated to six oxygen atoms. This octahedral geometry causes the d-orbitals of rhenium to split into two energy levels: a lower-energy, triply degenerate t_{2g} set and a higher-energy, doubly degenerate e_g set. The single d-electron of Re^{6+} occupies the t_{2g} orbital set. The significant overlap between the rhenium 5d orbitals and the oxygen 2p orbitals leads to the formation of a partially filled conduction band, which is responsible for the metallic conductivity of ReO_3 .

Physicochemical and Structural Properties

A summary of the key quantitative properties of **Rhenium trioxide** is presented in Table 1.

Property	Value
Chemical Formula	ReO_3
Molar Mass	234.205 g/mol
Appearance	Deep red crystalline solid with metallic lustre
Oxidation State of Re	+6
Crystal Structure	Cubic
Space Group	Pm-3m
Lattice Constant (a)	3.748 Å (374.8 pm)
Density	6.92 g/cm ³
Melting Point	Decomposes at 400 °C (673 K)
Electrical Resistivity	100.0 nΩ·m at 300 K; 6.0 nΩ·m at 100 K
Magnetic Susceptibility (χ)	+16.0·10 ⁻⁶ cm ³ /mol

Experimental Protocols

Synthesis of Rhenium Trioxide

One common method for synthesizing high-purity **Rhenium trioxide** is through the thermal decomposition of a Rhenium(VII) oxide-dioxane complex.

Materials and Equipment:

- Rhenium(VII) oxide (Re_2O_7)
- Anhydrous dioxane
- Schlenk line or glovebox for inert atmosphere handling
- Heating mantle and temperature controller
- Glassware (Schlenk flask, condenser)

Procedure:

- **Complex Formation:** In an inert atmosphere (e.g., argon or nitrogen), dissolve Rhenium(VII) oxide in anhydrous dioxane. The formation of the Re_2O_7 -dioxane complex is an exothermic reaction.
- **Isolation of the Complex:** Gently warm the solution to ensure complete dissolution, then cool to allow the complex to precipitate. Isolate the solid complex by filtration under inert atmosphere.
- **Thermal Decomposition:** Transfer the isolated complex to a clean Schlenk flask. Heat the complex gently under vacuum or a slow flow of inert gas. The complex will decompose to yield pure **Rhenium trioxide**.
- **Product Collection:** Once the decomposition is complete (indicated by a color change and cessation of gas evolution), cool the flask to room temperature. The resulting deep red solid is **Rhenium trioxide**.

Workflow for Synthesis and Characterization of Rhenium Trioxide

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis and characterization of ReO_3 .

Oxidation State Analysis via X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that can identify the elemental composition and the chemical (oxidation) state of the elements within a material.

Equipment:

- X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al K α).
- Ultra-high vacuum (UHV) chamber.
- Sample holder.
- Data analysis software (e.g., CasaXPS).

Procedure:

- Sample Preparation: Press the synthesized **Rhenium trioxide** powder into a pellet or mount the powder on a conductive adhesive tape. Ensure the sample is clean and free from surface contamination.
- Introduction into UHV: Introduce the sample into the UHV chamber of the XPS instrument. Allow the chamber to reach a pressure of $<10^{-8}$ mbar.
- Data Acquisition:
 - Perform a survey scan to identify all elements present on the surface.
 - Perform a high-resolution scan of the Re 4f region. This region is characteristic of the rhenium oxidation state.
- Data Analysis:
 - The raw data will show a doublet for the Re 4f peak (Re 4f $_{7/2}$ and Re 4f $_{5/2}$) due to spin-orbit coupling.

- After charge correction (often by referencing the C 1s peak at 284.8 eV), determine the binding energy of the Re 4f_{7/2} peak.
- Compare the measured binding energy to literature values for known rhenium oxides to confirm the oxidation state. For ReO₃, the Re 4f_{7/2} peak is expected in the range of 42.9-44.0 eV.

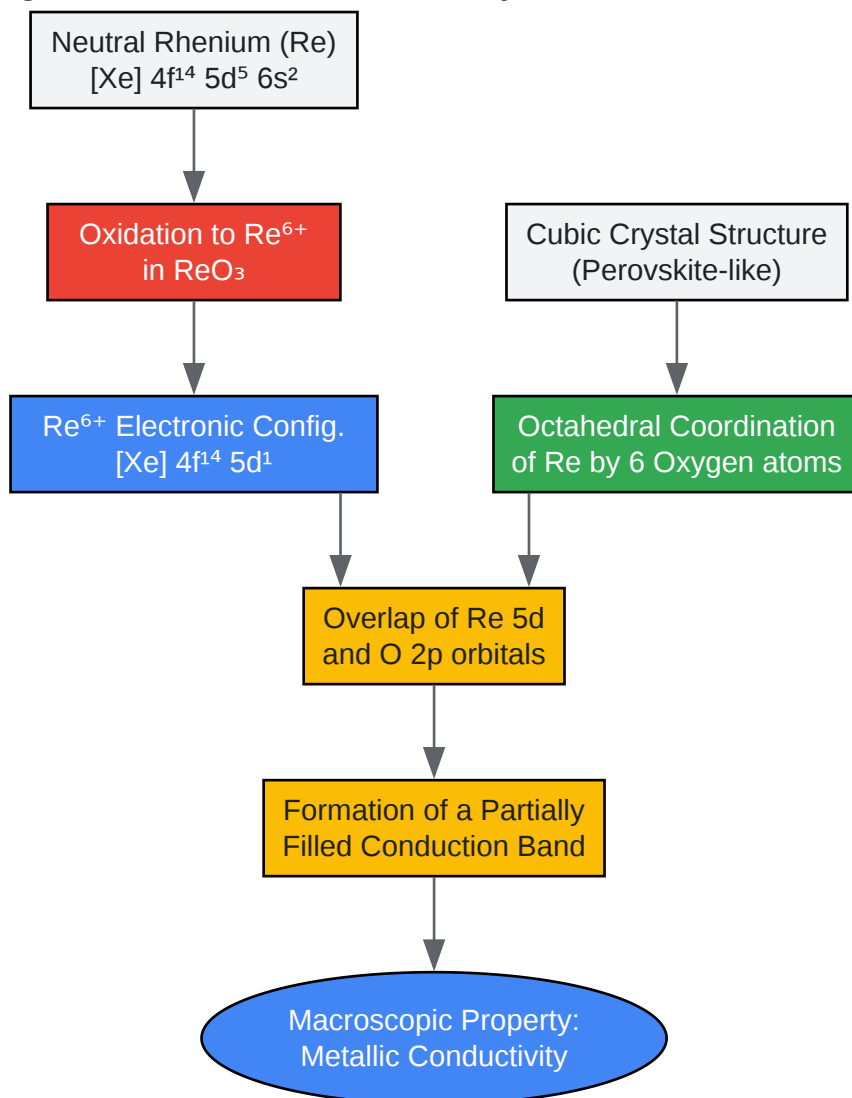
Table 2: Typical Binding Energies for Rhenium Oxidation States

Oxidation State	Compound Example	Re 4f _{7/2} Binding Energy (eV)
0	Re metal	~40.0 - 40.6
+4	ReO ₂	~41.5 - 42.5
+6	ReO ₃	~42.9 - 44.0
+7	Re ₂ O ₇	~45.0 - 46.5

Structure-Property Relationship

The unique properties of **Rhenium trioxide** are a direct consequence of its structure and the +6 oxidation state of Rhenium. The logical flow from the atomic level to the macroscopic properties is illustrated in the diagram below.

Origin of Metallic Conductivity in Rhenium Trioxide



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Caption: Relationship between ReO₃ structure and its metallic conductivity.

Relevance and Applications

While **Rhenium trioxide** is not directly used in drug development, its catalytic properties are of interest to professionals in pharmaceutical synthesis. ReO₃ has been shown to be an effective catalyst in various organic reactions, including the reduction of amides. The ability to efficiently catalyze such transformations is valuable in the synthesis of complex organic molecules that may serve as active pharmaceutical ingredients (APIs).

Furthermore, the study of rhenium-containing compounds is an active area of research in medicinal chemistry. Organometallic rhenium complexes, distinct from the simple oxide, are being investigated for their potential as antimicrobial and anticancer agents. A thorough understanding of the fundamental chemistry of rhenium, including its various oxidation states as exemplified by ReO_3 , is crucial for the rational design of new metallodrugs.

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